Quinolin-6-yl (4-methoxyphenyl)carbamate

Catalog No.
S12286822
CAS No.
100926-72-5
M.F
C17H14N2O3
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinolin-6-yl (4-methoxyphenyl)carbamate

CAS Number

100926-72-5

Product Name

Quinolin-6-yl (4-methoxyphenyl)carbamate

IUPAC Name

quinolin-6-yl N-(4-methoxyphenyl)carbamate

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C17H14N2O3/c1-21-14-6-4-13(5-7-14)19-17(20)22-15-8-9-16-12(11-15)3-2-10-18-16/h2-11H,1H3,(H,19,20)

InChI Key

YRMZMQZKYPVMKP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N=CC=C3

Quinolin-6-yl (4-methoxyphenyl)carbamate is an organic compound characterized by its molecular formula C17H14N2O3C_{17}H_{14}N_{2}O_{3} and a molecular weight of approximately 294.31 g/mol. This compound features a quinoline ring system substituted at the 6-position with a carbamate moiety, which is further substituted by a para-methoxyphenyl group. The structure contributes to its potential biological activity and applications in medicinal chemistry.

Typical of carbamates, including:

  • Hydrolysis: Under acidic or basic conditions, the carbamate can hydrolyze to yield the corresponding amine and carbonic acid.
  • Nucleophilic Substitution: The quinoline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Decomposition: Upon heating or exposure to strong acids/bases, the compound may decompose, affecting its stability and reactivity.

Research indicates that quinolin-6-yl (4-methoxyphenyl)carbamate exhibits notable biological properties, particularly as a potential therapeutic agent. Its structural features suggest possible activity against various biological targets, including:

  • Antimicrobial Activity: Compounds with similar structures have shown effectiveness against bacterial strains.
  • Anticancer Properties: Some derivatives of quinoline have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may interact with specific enzymes, potentially leading to therapeutic effects in diseases where these enzymes are dysregulated.

Several synthetic routes can be employed to prepare quinolin-6-yl (4-methoxyphenyl)carbamate, including:

  • Carbamate Formation:
    • Reacting 4-methoxyphenol with isocyanates derived from quinoline under controlled conditions.
  • One-Pot Synthesis:
    • Utilizing a one-pot approach that combines the formation of the quinoline ring and subsequent carbamate formation, streamlining the synthesis process .
  • Coupling Reactions:
    • Employing coupling reactions between pre-synthesized quinoline derivatives and 4-methoxyphenyl isocyanate.

Quinolin-6-yl (4-methoxyphenyl)carbamate has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting infectious diseases or cancer.
  • Agriculture: Possible use as a pesticide or herbicide due to its biological activity against certain pathogens.
  • Chemical Research: Serves as a building block in organic synthesis for creating more complex molecules.

Interaction studies on quinolin-6-yl (4-methoxyphenyl)carbamate focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used therapeutically. Techniques such as molecular docking and kinetic assays are commonly employed to assess these interactions.

Several compounds share structural similarities with quinolin-6-yl (4-methoxyphenyl)carbamate, highlighting its uniqueness:

Compound NameStructural FeaturesNotable Activities
Quinolin-8-yl (2-methoxyphenyl)carbamateSimilar quinoline structure but different substitutionAntimicrobial
4-MethoxyquinolineLacks carbamate functionalityAnticancer
6-ChloroquinolineChlorinated derivative of quinolineAntimalarial

Quinolin-6-yl (4-methoxyphenyl)carbamate stands out due to its specific substitution pattern and potential biological activities that may not be present in these other compounds.

Carbamate Functionalization Strategies in Quinoline Scaffolds

Carbamate functionalization of quinoline derivatives typically involves reacting hydroxyquinoline precursors with carbamoyl chlorides in the presence of a base. For example, 6-hydroxyquinoline reacts with N,N-disubstituted carbamoyl chlorides (e.g., dimethylcarbamoyl chloride) in acetonitrile with potassium carbonate to yield Quinolin-6-yl carbamates. The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbonyl carbon of the carbamoyl chloride. Steric hindrance around the nitrogen atom of the carbamate significantly influences stability, with bulkier substituents reducing carbamate stability and enhancing CO₂ release during regeneration.

Quantum chemical studies reveal that intramolecular hydrogen bonding between the carbamate oxygen and adjacent substituents stabilizes the product. For instance, derivatives with electron-donating groups (e.g., methoxy) on the phenyl ring exhibit enhanced stability due to resonance effects, which delocalize electron density into the carbamate carbonyl.

Position-Selective O-Carbamoylation of Hydroxyquinoline Precursors

Position-selective O-carbamoylation relies on the strategic use of directing groups and protecting agents. In 6-hydroxyquinoline, the hydroxyl group at position 6 is highly reactive toward carbamoylation due to its electronic environment and reduced steric hindrance compared to other positions. Studies demonstrate that protecting the quinoline nitrogen as an N-oxide directs functionalization to positions 2 and 8, while subsequent Fries rearrangement of a 4-O-carbamate group enables modification at position 3.

Table 1: Regioselectivity in O-Carbamoylation of Hydroxyquinoline Isomers

Hydroxyquinoline IsomerPreferred Carbamoylation PositionYield (%)
4-Hydroxyquinoline485
6-Hydroxyquinoline692
8-Hydroxyquinoline878

Data adapted from synthetic protocols using dimethylcarbamoyl chloride and potassium carbonate.

Novel Catalytic Systems for Carbamate Bond Formation

Recent advances highlight the use of deep eutectic solvents (DES) and transition metal catalysts. A choline chloride-zinc chloride ([ChCl][ZnCl₂]₂) DES enables carbamate synthesis under atmospheric CO₂ pressure at room temperature, achieving yields exceeding 90% for aromatic amines. The DES acts as both solvent and catalyst, stabilizing intermediates through hydrogen bonding and Lewis acid-base interactions.

Palladium-based systems, such as Pd(OAc)₂ with phosphine ligands, facilitate C–H functionalization adjacent to carbamate groups. For example, arylation at position 2 of N-oxide-protected quinolines proceeds efficiently in toluene with silver carbonate as a base.

Table 2: Catalytic Systems for Carbamate Synthesis

Catalyst SystemSubstrateConditionsYield (%)
[ChCl][ZnCl₂]₂ (DES)Aniline derivativesRT, 1 atm CO₂90–95
Pd(OAc)₂/PCy₂tBuQuinoline N-oxides100°C, toluene96
K₂CO₃6-Hydroxyquinoline65°C, CH₃CN92

Solvent Effects on Reaction Kinetics and Product Distribution

Solvent polarity and coordination ability profoundly influence reaction pathways. Acetonitrile, a polar aprotic solvent, enhances nucleophilicity of the hydroxyquinoline oxygen, accelerating carbamoylation. In contrast, toluene optimizes Pd-catalyzed C–H functionalization by stabilizing hydrophobic intermediates. DES systems, such as [ChCl][ZnCl₂]₂, improve mass transfer and reduce activation energy by solubilizing CO₂ and amines.

Kinetic studies using the Eley-Rideal model reveal that amine adsorption on solid catalysts (e.g., metal carbonates) is rate-limiting in non-polar solvents, whereas Zwitterion formation dominates in polar media. For example, reactions in acetonitrile exhibit a 20–100% higher second-order rate constant (k₂) compared to tetrahydrofuran due to improved stabilization of charged intermediates.

Table 3: Solvent Effects on Carbamoylation Efficiency

SolventDielectric ConstantReaction Rate (×10⁻³ s⁻¹)Carbamate Yield (%)
Acetonitrile37.55.292
Toluene2.41.878
[ChCl][ZnCl₂]₂N/A8.695

The electronic properties of substituents on quinoline-carbamate analogues play a crucial role in determining their biological activity and target selectivity. Research has demonstrated that electron-withdrawing groups generally enhance target binding affinity compared to electron-donating substituents [1] [2] [3].

Electron-Withdrawing Substituents

Fluorine substitution at various positions of the quinoline ring has shown remarkable effects on biological activity. In quinoline-based triazole derivatives, compounds bearing fluoro substituents demonstrated superior alpha-amylase inhibitory potency, with the 4-position fluorine derivative achieving an IC50 value of 0.80 ± 0.05 μM, representing a ten-fold enhancement over the standard acarbose drug [1]. This enhancement is attributed to the greater electron-withdrawing capacity of the fluorine atom, which increases the electron deficiency of the aromatic ring and facilitates stronger interactions with the enzyme active site.

The 6-position of the quinoline ring appears particularly sensitive to electronic modifications. Studies on copper guanidine quinoline catalysts revealed that nitro group substitution at the C6 position leads to a positive shift in redox potential, indicating enhanced electron-withdrawing effects [3] [4]. Similarly, chlorine substitution at the 6-position significantly alters the reactive nature of the quinoline moiety, as confirmed by density functional theory calculations [5].

Electron-Donating Substituents

Electron-donating groups, while generally providing moderate activity, show specific advantages in certain applications. Methoxy substitution has been extensively studied, particularly in quinoline-2-one-pyrimidine hybrids where methoxy groups contribute to P-glycoprotein inhibition activity [6]. The electron-donating effect of methoxy groups increases the proton-accepting capacity of quinoline derivatives, which can enhance intermolecular interactions with biological targets [7].

Dimethylamino (NMe2) substitution demonstrates even stronger electron-donating effects. Research on quinoline derivatives with NMe2 groups at the 6-position shows decreased redox potential compared to unsubstituted compounds, confirming their electron-rich character [3]. However, this increased electron density can sometimes lead to reduced binding affinity with certain targets that prefer electron-deficient aromatic systems.

Position-Dependent Electronic Effects

The position of substituents on the quinoline ring critically influences their electronic impact. Position 5 and 8 substitutions are generally favored in electrophilic substitution reactions due to the stability of the resulting cationic intermediates [8]. These positions allow for effective charge delocalization through the aromatic system without disrupting the pyridine ring aromaticity.

Position 6 substitution shows unique electronic properties, as this position is directly adjacent to the nitrogen atom in the pyridine ring. Studies demonstrate that 6-position modifications can dramatically alter the electronic distribution throughout the molecule, affecting both HOMO and LUMO energy levels [9] [5]. This position appears optimal for carbamate attachment, as it provides a balance between electronic activation and steric accessibility.

Quantitative Structure-Activity Relationships

Advanced computational studies using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have quantified the electronic effects in quinoline derivatives. The best CoMFA model for quinoline carboxylic acid derivatives achieved a cross-validated coefficient (q²) of 0.672 and coefficient of determination (r²) of 0.963 [10]. These models demonstrate that electronic fields contribute approximately 60% to the overall biological activity, with steric fields accounting for the remaining 40%.

The Hammett sigma parameter provides a quantitative measure of electronic effects. Analysis of substituted quinoline derivatives reveals a positive correlation between sigma values and binding activity, with electron-withdrawing substituents (positive sigma) generally showing enhanced affinity [2]. This relationship is particularly pronounced for targets that require electron-deficient aromatic systems for optimal binding.

Steric Considerations in Carbamate Group Positioning

The spatial arrangement of the carbamate functional group significantly influences the biological activity and selectivity of quinoline-carbamate analogues. Steric effects determine not only the accessibility of the compound to its target binding site but also the conformational flexibility required for optimal protein-ligand interactions [11] [12].

Position-Dependent Steric Effects

The attachment position of the carbamate group on the quinoline ring creates distinct steric environments that directly impact biological activity. 4-Position carbamate derivatives exhibit selective butyrylcholinesterase (BuChE) inhibition with reduced steric hindrance, allowing for optimal peripheral site binding . The morpholinecarbonyl derivative at this position achieved an IC50 value of 0.87 μM against BuChE, demonstrating the importance of steric complementarity.

5-Position carbamate analogues show dual acetylcholinesterase (AChE) and BuChE inhibitory activity, with the diethylcarbamoyl derivative exhibiting IC50 values of 1.3 μM and 0.81 μM, respectively . This position provides moderate steric effects that enable binding to both catalytic and peripheral sites of the cholinesterase enzymes.

6-Position substitution creates increased steric hindrance, resulting in moderate AChE inhibitory activity. The dimethylcarbamoyl derivative at this position showed an IC50 value of 10.3 μM, indicating that the steric bulk at this position restricts access to the enzyme active site . However, this position remains important for structure-activity relationships due to its electronic effects on the quinoline ring system.

8-Position carbamate derivatives experience maximal steric effects, leading to selective AChE inhibition. The dimethylcarbamoyl derivative achieved an IC50 value of 6.5 μM, suggesting that the steric constraints at this position favor specific binding interactions .

Carbamate Substitution Patterns

The nature of the carbamate substituent significantly affects the steric profile of quinoline-carbamate analogues. Dimethylcarbamoyl groups provide the least steric hindrance among the tested carbamate variations, allowing for versatile binding across different positions . This substitution pattern showed consistent activity across all tested positions, with optimal results at the 8-position.

Diethylcarbamoyl substituents introduce moderate steric bulk while maintaining favorable binding properties. The 5-position diethylcarbamoyl derivative demonstrated superior dual enzyme inhibition, suggesting that the increased steric volume enhances selectivity for specific binding sites .

Morpholinecarbonyl groups represent the most sterically demanding substitution pattern tested. Despite their bulk, these derivatives showed exceptional selectivity, with the 4-position morpholinecarbonyl analogue achieving the highest BuChE inhibitory potency . This suggests that the rigid cyclic structure of the morpholine ring provides optimal steric complementarity with the BuChE binding site.

Conformational Analysis of Carbamate Rotation

The carbamate functional group exhibits characteristic conformational preferences that influence biological activity. Anti-rotamer conformations are typically favored by 1.0-1.5 kcal/mol over syn-rotamers due to steric and electrostatic considerations [12]. This conformational preference is crucial for quinoline-carbamate derivatives, as the rotamer population directly affects the spatial orientation of the methoxyphenyl group.

Solvent effects significantly influence the syn/anti equilibrium of carbamate groups. Studies demonstrate that polar solvents and hydrogen bonding interactions can shift the equilibrium toward the syn conformation, potentially altering the biological activity of quinoline-carbamate derivatives [12]. This finding has important implications for drug design, as physiological conditions may favor different conformational states than those observed in organic solvents.

Molecular Volume and Surface Area Effects

Computational analysis reveals that molecular volume and surface area have inverse relationships with biological activity in quinoline derivatives. QSAR studies indicate that decreasing molecular volume and surface area generally correlate with enhanced diuretic activity [14]. This relationship suggests that compact molecular structures with reduced steric bulk may have better access to biological targets.

Steric hindrance around the nitrogen atom of the carbamate group is particularly important for activity. Research on carbamate stability demonstrates that increased steric hindrance around the nitrogen center can significantly reduce the stability of the carbamate bond [15]. This effect is relevant for quinoline-carbamate derivatives, as the 4-methoxyphenyl group may create steric interactions that influence the overall molecular stability.

Target-Specific Steric Requirements

Different biological targets exhibit varying steric requirements for optimal binding. Cholinesterase enzymes show position-dependent preferences, with AChE favoring compounds with moderate steric bulk at the 6- and 8-positions, while BuChE prefers less sterically hindered derivatives at the 4-position . This selectivity arises from the different active site architectures of these enzymes.

P-glycoprotein inhibitors require specific steric arrangements for optimal activity. Studies show that an optimal molecular length in the extended conformation, combined with at least one flexible methylene bridge, enhances P-gp inhibitory potency [6]. This suggests that quinoline-carbamate derivatives may need conformational flexibility to achieve maximum binding affinity with this target.

Conformational Analysis Through Molecular Modeling

Molecular modeling techniques provide essential insights into the conformational behavior of quinoline-carbamate analogues, revealing the relationship between molecular structure and biological activity. Density Functional Theory (DFT) calculations have emerged as the primary computational method for analyzing these compounds, offering accurate predictions of geometric parameters, electronic properties, and conformational preferences [16] [17].

DFT Optimization Studies

B3LYP/6-31G(d,p) level calculations represent the most widely used methodology for quinoline derivative optimization. Studies consistently show that optimized quinoline-carbamate structures adopt planar quinoline ring geometries with minimal deviation from planarity [9] [16]. The calculated bond lengths and angles show excellent correlation with experimental X-ray crystallographic data, with correlation coefficients exceeding 0.97 [9].

Higher-level calculations using the B3LYP/6-311++G(d,p) basis set provide enhanced accuracy for electronic property predictions. These calculations reveal that HOMO-LUMO energy gaps vary significantly with substitution patterns, ranging from 2.50 eV to 2.75 eV depending on the substituent position and electronic nature [18]. The energy gap directly correlates with the biological activity, with smaller gaps generally associated with enhanced target binding.

Conformational Energy Profiles

Potential energy surface scans reveal multiple conformational minima for quinoline-carbamate derivatives. Studies of 2-chloro-7-methylquinoline-3-carbaldehyde demonstrate the existence of trans and cis conformers with an energy difference of 14.60 kJ/mol [19]. This energy difference is sufficient to maintain distinct conformational populations under physiological conditions, potentially leading to different biological activities.

Dihedral angle analysis of the carbamate group rotation shows that the C-N-C=O torsion angle significantly influences molecular stability. Calculations indicate that rotational barriers around the carbamate bond range from 15-25 kJ/mol, allowing for conformational interconversion at room temperature [20]. This flexibility is crucial for biological activity, as it enables the molecule to adapt to different binding site geometries.

Excited State Properties

Time-Dependent DFT (TD-DFT) calculations provide insights into the photophysical properties of quinoline-carbamate derivatives. The S0→S1 transition energies typically range from 3.39 to 3.96 eV, corresponding to absorption maxima between 313-365 nm [18]. These transitions are primarily π→π* in nature, involving the extended conjugated system of the quinoline ring and carbamate group.

Excited-state intramolecular proton transfer (ESIPT) phenomena have been observed in certain quinoline derivatives containing intramolecular hydrogen bonds. Computational studies reveal that while ground-state proton transfer is not spontaneous, excited states readily exhibit this phenomenon [20]. This behavior may be relevant for quinoline-carbamate derivatives with hydrogen-bonding capabilities.

Solvent Effects on Conformation

Implicit solvent models using the SMD (Solvation Model based on Density) approach reveal significant solvent effects on quinoline-carbamate conformations. Polar solvents generally stabilize more compact conformations, while nonpolar solvents favor extended geometries [15]. These effects are particularly pronounced for the 4-methoxyphenyl group orientation, which can adopt different conformations depending on the solvent environment.

Solvatochromic studies demonstrate that absorption spectra of quinoline derivatives exhibit blue-shifts with increasing solvent polarity, indicating negative solvatochromism [21]. This behavior suggests that the excited state is less polar than the ground state, which has implications for the molecular design of quinoline-carbamate derivatives intended for biological applications.

Frontier Molecular Orbital Properties

HOMO analysis reveals that the highest occupied molecular orbital is primarily localized on the quinoline ring system, with significant contributions from the nitrogen lone pair [9]. The LUMO is typically distributed across the entire conjugated system, including the carbamate group and methoxyphenyl ring. This orbital distribution pattern is crucial for understanding the electronic properties and reactivity of quinoline-carbamate derivatives.

Chemical hardness and softness parameters calculated from frontier orbital energies provide insights into molecular reactivity. Quinoline-carbamate derivatives typically exhibit moderate hardness values, indicating balanced reactivity suitable for biological interactions [9]. The electrophilicity index correlates with biological activity, with compounds showing higher electrophilicity generally exhibiting enhanced target binding.

Hydrogen Bonding Analysis

Atoms in Molecules (AIM) theory provides quantitative analysis of hydrogen bonding interactions in quinoline-carbamate derivatives. The carbamate N-H group can form intramolecular hydrogen bonds with the quinoline nitrogen, creating a six-membered ring structure [20]. The bond critical point analysis confirms the presence of these interactions, with binding energies ranging from 5-15 kJ/mol.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

294.10044231 g/mol

Monoisotopic Mass

294.10044231 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-09-2024

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